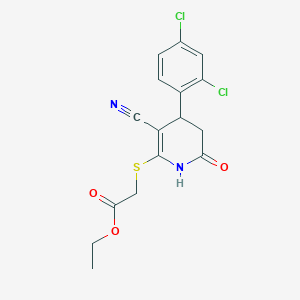

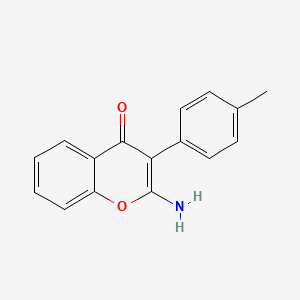

![molecular formula C11H10LiN3O2 B2507056 3-环丙基甲基-3H-咪唑并[4,5-b]吡啶-2-羧酸锂 CAS No. 2197053-78-2](/img/structure/B2507056.png)

3-环丙基甲基-3H-咪唑并[4,5-b]吡啶-2-羧酸锂

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves the formation of imidazole and pyridine derivatives. For instance, an electrochemical tandem sp3(C–H) double amination process has been used for the direct synthesis of 3-acyl imidazo[1,5-a]pyridines, which are structurally related to the compound of interest . This method provides a one-step synthesis as opposed to the conventional three-step reaction, indicating that similar methodologies could potentially be applied to synthesize Lithium 3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridine-2-carboxylate.

Molecular Structure Analysis

The molecular structure of imidazole and pyridine derivatives is characterized by the presence of nitrogen atoms in the ring, which can facilitate the formation of hydrogen bonds and other interactions. Single-crystal X-ray diffraction studies have been used to determine the crystal structures of carboxylic acid functionalized imidazolium salts, revealing rich hydrogen bonding interactions . These findings suggest that the molecular structure of Lithium 3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridine-2-carboxylate would also exhibit significant intermolecular interactions, potentially influencing its physical properties and reactivity.

Chemical Reactions Analysis

The chemical reactivity of imidazole and pyridine derivatives can be quite diverse. In the context of the provided papers, the formation of ionic, zwitterionic, and lithium salt-zwitterionic liquid crystals has been observed with carboxylic acid functionalized imidazolium salts . These transformations indicate that the compound of interest may also participate in various chemical reactions, especially those involving the formation of salts and zwitterions.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole and pyridine derivatives are influenced by their ionic nature and potential for liquid crystalline behavior. For example, mixtures of lithium salts with zwitterions of imidazolium compounds can form lithium-containing liquid crystals with temperature-dependent ionic conductivities . Additionally, a new ionic liquid with remarkable stability and suitable ionic conductivity has been synthesized, which could be relevant when considering the electrolyte properties of Lithium 3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridine-2-carboxylate . These studies suggest that the compound may exhibit similar properties, such as phase behavior and ionic conductivity, which are important for applications in electrochemical devices.

科学研究应用

锂对骨骼的保护作用

锂已被发现通过各种分子机制具有骨保护作用。它促进成骨细胞活性并抑制破骨细胞活性,为骨骼健康提供了潜在的治疗应用。这篇综述重点介绍了锂的增强骨骼作用及其潜在的分子机制,提出了未来研究领域以验证锂在骨骼保护中的临床效用 (S. Wong, K. Chin, S. Ima-Nirwana, 2020).

神经保护和神经营养作用

锂在神经保护和神经发生中的作用是巨大的,有证据表明它影响与氧化应激、细胞凋亡和神经营养因子功能相关的各种细胞级联反应。这篇文章讨论了锂对 cAMP 介导的信号转导、蛋白激酶 C 抑制和 GSK3 抑制的影响,突出了其在治疗情绪和神经退行性疾病方面的潜力 (J. Quiroz, R. Machado-Vieira, Carlos A. Zarate Jr., H. Manji, 2010).

锂在神经退行性疾病中的作用

进一步探索锂的神经保护作用,研究表明其在阿尔茨海默病、肌萎缩侧索硬化症 (ALS) 和亨廷顿病等神经退行性疾病模型中具有疗效。锂通过抑制 GSK-3(一种参与 tau 蛋白磷酸化的蛋白激酶)起作用,表明其有可能减缓这些疾病的进展 (D. A. Perez-Martinez, 2009).

对 SARS-CoV-2 的抗病毒潜力

锂已被提议作为一种潜在的抗 SARS-CoV-2 病毒剂,因为它能够抑制 NLRP3 炎性小体活性、抑制细胞死亡并通过膜去极化调节免疫系统。这些作用可以减轻与 COVID-19 相关的细胞因子风暴,突出了锂在大流行应对中的潜在相关性 (Abdallah Barjas Qaswal, A. Suleiman, Hasan Guzu, T. Harb, B. Atiyat, 2021).

锂的抗炎作用

锂的抗炎特性有助于其在双相情感障碍中的治疗效果,并且可能在其更广泛的应用中发挥作用。本文回顾了锂对促炎和抗炎介质的影响,提供了对其复杂免疫调节作用的见解 (A. Nassar, A. Azab, 2014).

安全和危害

属性

IUPAC Name |

lithium;3-(cyclopropylmethyl)imidazo[4,5-b]pyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2.Li/c15-11(16)10-13-8-2-1-5-12-9(8)14(10)6-7-3-4-7;/h1-2,5,7H,3-4,6H2,(H,15,16);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWOVMNLIDNLAKT-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1CC1CN2C3=C(C=CC=N3)N=C2C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10LiN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium 3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridine-2-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

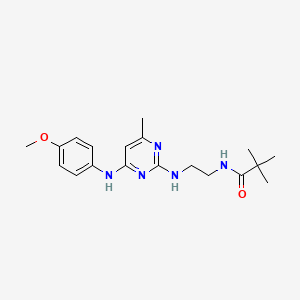

![Naphtho[2,1-b]furan, 1,2-dimethyl-](/img/structure/B2506973.png)

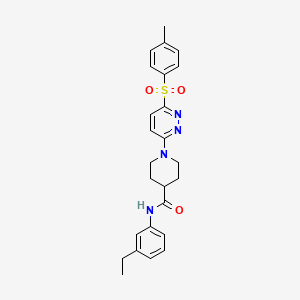

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)-3-phenoxypropanamide hydrochloride](/img/structure/B2506974.png)

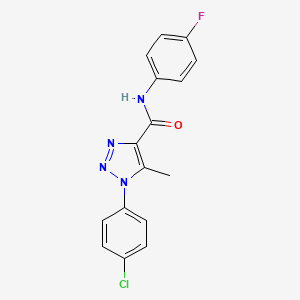

![[(2-Ethylhexyl)oxy]benzene](/img/structure/B2506975.png)

![N-[[3-(2,2-Difluoroethoxy)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2506980.png)

![N-(3-ethylphenyl)-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetamide](/img/structure/B2506988.png)

![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclopropyl)methanone](/img/structure/B2506990.png)